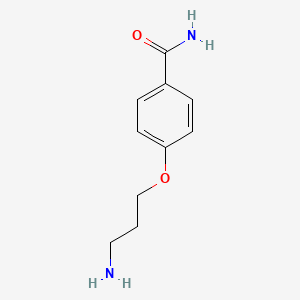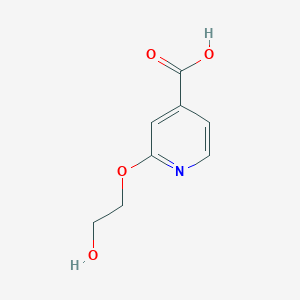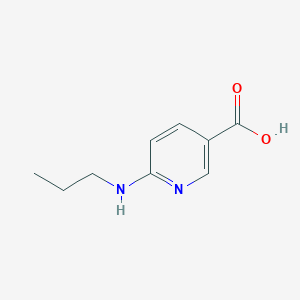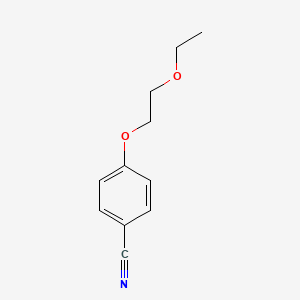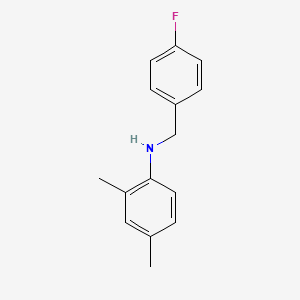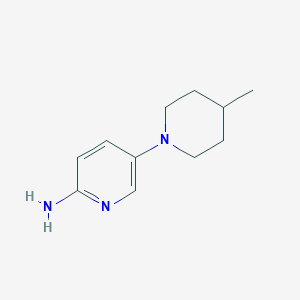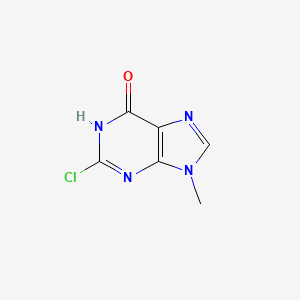
2-Chloro-9-methyl-3H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9-methyl-3H-purin-6(9H)-one is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleotides and nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-methyl-3H-purin-6(9H)-one typically involves the chlorination of 9-methyl-3H-purin-6(9H)-one. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is usually carried out under reflux conditions, where the 9-methyl-3H-purin-6(9H)-one is dissolved in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile, and phosphorus oxychloride is added slowly. The mixture is then heated to reflux for several hours, followed by cooling and neutralization with a base such as sodium bicarbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-methyl-3H-purin-6(9H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form different oxidation states of the purine ring.
Reduction: Reduction reactions can lead to the formation of dihydropurine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted purine derivatives with various functional groups.
Oxidation: Oxidized purine derivatives with altered electronic properties.
Reduction: Reduced purine derivatives with potential changes in biological activity.
Scientific Research Applications
2-Chloro-9-methyl-3H-purin-6(9H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents. Its derivatives have shown activity against various viral infections and cancer cell lines.
Biochemistry: The compound is used in the study of enzyme mechanisms, particularly those involving purine metabolism.
Chemical Biology: It serves as a probe to investigate the interactions of purine derivatives with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-9-methyl-3H-purin-6(9H)-one involves its interaction with biological targets such as enzymes and receptors. The chlorine atom can participate in nucleophilic substitution reactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. The compound can also intercalate into nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
9-Methyl-3H-purin-6(9H)-one: Lacks the chlorine atom, leading to different reactivity and biological activity.
2-Chloro-3H-purin-6(9H)-one: Lacks the methyl group, resulting in altered chemical properties and applications.
2,6-Dichloro-9-methyl-3H-purin:
Uniqueness
2-Chloro-9-methyl-3H-purin-6(9H)-one is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and makes it a valuable compound in medicinal chemistry and biochemical research.
Properties
IUPAC Name |
2-chloro-9-methyl-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDFINQSCGJTCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189858 |
Source


|
| Record name | 6H-Purin-6-one, 2-chloro-1,9-dihydro-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36323-92-9 |
Source


|
| Record name | 6H-Purin-6-one, 2-chloro-1,9-dihydro-9-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036323929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H-Purin-6-one, 2-chloro-1,9-dihydro-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
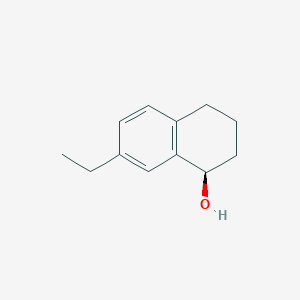
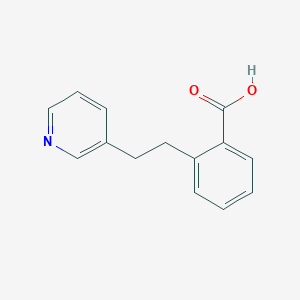
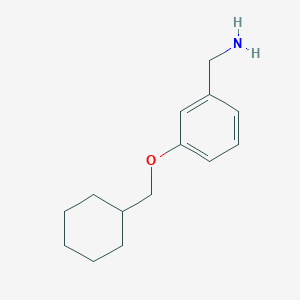
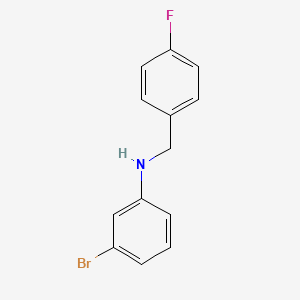
![3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1497704.png)
